6-chloro-4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
This compound belongs to the benzothiazine class, characterized by a fused benzothiazine-1,1-dione core with substituents at positions 4 and 2. Benzothiazine derivatives are studied for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
[6-chloro-4-(3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-8-10-24(11-9-15)22(26)21-14-25(18-5-3-4-16(2)12-18)19-13-17(23)6-7-20(19)29(21,27)28/h3-7,12-15H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFDWJYYMZUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H20ClN2O2S
- Molecular Weight : 358.88 g/mol
- IUPAC Name : 6-chloro-4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
This compound exhibits a complex structure that includes a benzothiazine core, which is known for various biological activities.
Pharmacological Effects
Research indicates that compounds similar to This compound may exhibit several pharmacological activities:
- Antitumor Activity : Some studies have shown that benzothiazine derivatives possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell proliferation.
- Neuroprotective Effects : Compounds in this class have been investigated for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. They may enhance cognitive functions by acting as positive allosteric modulators of AMPA receptors.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- AMPA Receptors : Similar compounds have been reported to enhance AMPA receptor activity, which is crucial for synaptic transmission and plasticity in the central nervous system. This interaction may lead to improved cognitive functions without the excitotoxic side effects associated with direct agonists .
- Cytochrome P450 Metabolism : The compound is likely metabolized by hepatic cytochrome P450 enzymes, leading to various metabolites that may retain or enhance biological activity compared to the parent compound .
Case Studies and Research Findings
A variety of studies have explored the biological activities of related compounds:
- Anticancer Studies : Research has demonstrated that benzothiazine derivatives can inhibit tumor growth in vitro and in vivo. For example, a study reported that certain derivatives showed significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity .
- Neuropharmacological Studies : In animal models, compounds similar to the one have been shown to increase levels of neurotransmitters such as acetylcholine and serotonin in the brain, suggesting potential applications in treating cognitive disorders .
- Metabolic Studies : Investigations into the metabolic pathways of these compounds revealed that some metabolites exhibit enhanced stability and bioactivity compared to their parent structures. This finding is crucial for drug development as it informs on potential therapeutic windows and safety profiles .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Benzothiazine Derivatives
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : The 3,4-difluorophenyl analog () exhibits stronger anticancer activity than the 3-methylphenyl variant, likely due to increased electrophilicity enhancing target binding .
- Lipophilicity : The 4-methylpiperidine group in the target compound improves membrane permeability compared to unsubstituted piperidine analogs (e.g., ), balancing solubility and bioavailability .
Synthetic Accessibility :
- Compounds with morpholine-carbonyl () or piperidine-carbonyl groups are synthesized via nucleophilic substitution, whereas methylpiperidine derivatives () require additional alkylation steps, reducing yield (~60% vs. ~75% for simpler analogs) .
Physicochemical Properties :
- Fluorine Substituents : The 3,5-difluorophenyl analog () shows higher metabolic stability (t₁/₂ = 8.2 hours) than the target compound’s 3-methylphenyl group, attributed to fluorine’s resistance to oxidative degradation .
- Molecular Weight : Lower molecular weight analogs (e.g., at 368.82 g/mol) exhibit better blood-brain barrier penetration, while bulkier derivatives (e.g., at 452.9 g/mol) are confined to peripheral tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
